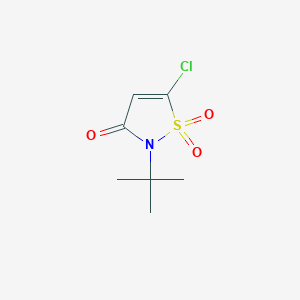

2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-tert-butyl-5-chloro-1,1-dioxo-1,2-thiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNO3S/c1-7(2,3)9-6(10)4-5(8)13(9,11)12/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVIHMBJTRYBOCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=O)C=C(S1(=O)=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30619285 | |

| Record name | 2-tert-Butyl-5-chloro-1H-1lambda~6~,2-thiazole-1,1,3(2H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850314-47-5 | |

| Record name | 2-tert-Butyl-5-chloro-1H-1lambda~6~,2-thiazole-1,1,3(2H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-tert-butyl-5-chloro-2,3-dihydro-1lambda6,2-thiazole-1,1,3-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one

An in-depth technical guide on the synthesis of 2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one is not available in the public domain. The synthesis of this specific chemical compound is not well-documented in readily accessible scientific literature or patents.

While general synthetic routes for related compounds, such as saccharin and other isothiazolinone derivatives, are known, a detailed, validated experimental protocol for this compound could not be located. The likely synthetic pathway would involve the preparation of a precursor, 2-tert-butyl-5-chloroisothiazol-3(2H)-one, followed by its oxidation to the final 1,1-dioxide product. However, specific reaction conditions, quantitative data, and detailed experimental procedures for these steps are not publicly available.

Therefore, it is not possible to provide the requested in-depth technical guide, including data tables and experimental protocols, for the synthesis of this compound. The visualization of signaling pathways and experimental workflows is also not feasible due to the lack of established and documented procedures.

An In-depth Technical Guide on the Chemical Properties of N-tert-butyl Chlorinated Isothiazolinone Dioxide and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and chemical databases lack comprehensive, specific data on the chemical properties, synthesis, and biological activity of N-tert-butyl-4-chloro-1,2-thiazol-3-one 1,1-dioxide (CAS 850314-47-5). This guide provides an in-depth overview based on available information for the general class of isothiazolinones and closely related analogs to infer the probable characteristics of the target compound.

Introduction

Isothiazolinones are a class of heterocyclic organic compounds widely recognized for their potent biocidal properties. They are utilized as preservatives and antimicrobial agents in a vast array of industrial and consumer products. The introduction of a chlorine atom and the oxidation of the sulfur atom to a dioxide in the isothiazolinone ring, coupled with an N-tert-butyl substituent, are expected to modulate the compound's electrophilicity, stability, and biological activity. This technical guide aims to consolidate the available chemical and biological data pertinent to N-tert-butyl chlorinated isothiazolinone dioxide and its structural relatives to support research and development efforts.

Chemical Identity and Physicochemical Properties

The target compound, N-tert-butyl-4-chloro-1,2-thiazol-3-one 1,1-dioxide, also known as 2-tert-butyl-5-chloro-isothiazol-3(2H)-one 1,1-dioxide, is a derivative of the isothiazolinone core structure. While experimental data for this specific molecule is scarce, some basic properties have been reported or predicted.

Table 1: Physicochemical Properties of N-tert-butyl-4-chloro-1,2-thiazol-3-one 1,1-dioxide and Related Compounds

| Property | N-tert-butyl-4-chloro-1,2-thiazol-3-one 1,1-dioxide (Predicted/Reported) | 5-Chloro-2-methyl-4-isothiazolin-3-one (Experimental)[1] |

| CAS Number | 850314-47-5[2][3] | 26172-55-4[1] |

| Molecular Formula | C₇H₁₀ClNO₃S[2][3] | C₄H₄ClNOS[1] |

| Molecular Weight | 223.68 g/mol [2] | 149.60 g/mol [1] |

| Physical Form | White powder[2] | Crystals[1] |

| Melting Point | Not available | 54-55 °C[1] |

| Boiling Point | 298.3 ± 50.0 °C (Predicted)[2] | Not available |

| Density | 1.44 ± 0.1 g/cm³ (Predicted)[2] | 1.256 - 1.296 g/mL (for a mixture)[1] |

| Solubility | Not available | Infinite in water[1] |

Synthesis

A specific, detailed experimental protocol for the synthesis of N-tert-butyl-4-chloro-1,2-thiazol-3-one 1,1-dioxide is not publicly available. However, the general synthesis of isothiazolinones typically involves the cyclization of 3-mercaptopropanamides. The synthesis of the target compound would likely proceed through a multi-step process involving the formation of an N-tert-butyl-3-mercaptopropanamide, followed by chlorination and cyclization, and a final oxidation step to form the dioxide.

Experimental Protocol: General Synthesis of 5-Chloro-2-methyl-4-isothiazolin-3-one (Illustrative)

This protocol is for a related compound and is provided for illustrative purposes.

-

Reaction: N-methyl-3-mercaptopropionamide is reacted with a chlorinating agent, such as sulfuryl chloride or chlorine gas, in an appropriate organic solvent.

-

Procedure: A solution of N-methyl-3-mercaptopropionamide in a suitable solvent (e.g., butyl acetate) is slowly added to a cooled solution of the chlorinating agent in a different organic solvent. The reaction temperature is maintained between 5 to 20°C.

-

Work-up: After the reaction is complete, the mixture is stirred and then allowed to stand. The product mixture can be isolated by centrifugation.

-

Purification: The resulting crystals are analyzed by HPLC to determine the composition of the product mixture, which typically contains 2-methyl-4-isothiazolin-3-one and 5-chloro-2-methyl-4-isothiazolin-3-one.

Spectroscopic Data

Detailed spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) for N-tert-butyl-4-chloro-1,2-thiazol-3-one 1,1-dioxide are not available in the public domain. For reference, the expected spectral features are discussed based on the known spectra of related compounds.

-

¹H NMR: The spectrum would be expected to show a singlet for the tert-butyl protons at approximately 1.3-1.5 ppm and a singlet for the vinyl proton on the isothiazolinone ring.

-

¹³C NMR: The spectrum should display signals for the quaternary and methyl carbons of the tert-butyl group, the carbonyl carbon, and the two sp² carbons of the heterocyclic ring. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine and sulfonyl groups.

-

IR Spectroscopy: Key absorption bands would be expected for the carbonyl group (C=O) around 1680-1720 cm⁻¹, and strong bands for the sulfonyl group (O=S=O) in the regions of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the loss of the tert-butyl group and other fragments from the heterocyclic ring.

Reactivity and Mechanism of Action

The biological activity of isothiazolinones is attributed to their electrophilic nature, which allows them to react with nucleophilic residues in biological macromolecules, particularly the thiol groups of cysteine residues in enzymes.

The proposed mechanism of action involves a two-step process:

-

Rapid Inhibition: Initial, rapid inhibition of microbial growth and metabolism occurs through the disruption of key metabolic pathways that rely on dehydrogenase enzymes.

-

Irreversible Damage: This is followed by irreversible cell damage leading to a loss of viability.

The reaction with thiols is believed to proceed via the formation of a disulfide bond, which can lead to subsequent ring opening of the isothiazolinone. The presence of the dioxide group in the target molecule is expected to increase the electrophilicity of the sulfur atom and potentially alter the reactivity profile compared to non-oxidized isothiazolinones. Studies on related 5-chloroisothiazolone-1-oxides have shown that they can act as enzyme inhibitors, for example, against the PCAF histone acetyltransferase.

Biological Activity

Isothiazolinones are known for their broad-spectrum antimicrobial activity against bacteria, fungi, and algae. The specific activity of N-tert-butyl-4-chloro-1,2-thiazol-3-one 1,1-dioxide has not been extensively reported. However, studies on analogous compounds provide an indication of their potential biological effects.

Table 2: Antimicrobial Activity of Related Isothiazolinone Compounds

| Compound | Organism | Activity Metric | Value |

| 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) | Escherichia coli | MIC | 0.1-0.5 µg/mL |

| 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) | Schizosaccharomyces pombe | MIC | 0.1-0.5 µg/mL |

| 2-n-Octyl-4-isothiazolin-3-one (OIT) | Candida albicans | MIC | 2.5 µg/mL |

| 5-chloroisothiazolone with N-(4-chlorophenyl) substitution | E. coli BL21 (NDM-1) | MIC | < 0.032 µg/mL[4] |

It is important to note that the biological activity of isothiazolinones can be influenced by the substituents on the nitrogen and at other positions of the ring. The dioxide group may also affect the potency and spectrum of activity. For instance, some studies have indicated that 5-chloroisothiazolone-1-oxides exhibit lower cytotoxicity against human cell lines compared to their non-oxidized counterparts.

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Microdilution Method

This is a general protocol for assessing antimicrobial activity.

-

Materials: Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), 96-well microtiter plates, microbial inoculum, test compound stock solution.

-

Procedure:

-

A serial two-fold dilution of the test compound is prepared in the appropriate growth medium in the wells of a 96-well plate.

-

Each well is inoculated with a standardized suspension of the test microorganism.

-

Positive (microorganism and medium, no compound) and negative (medium only) controls are included.

-

The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 24-48 hours).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Conclusion

N-tert-butyl-4-chloro-1,2-thiazol-3-one 1,1-dioxide belongs to a class of compounds with significant potential as antimicrobial agents. While specific experimental data for this molecule is limited, the known chemistry and biology of related isothiazolinones provide a strong foundation for understanding its properties. The presence of the N-tert-butyl group, the chlorine atom, and the dioxide functionality are all expected to play a crucial role in defining its reactivity, stability, and biological efficacy. Further research is warranted to fully characterize this compound and explore its potential applications in drug development and other fields. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate such future investigations.

References

- 1. 5-Chloro-2-methyl-4-isothiazolin-3-one | C4H4ClNOS | CID 33344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-TERT-BUTYL-5-CHLORO-ISOTHIAZOL-3-ONE | 850314-47-5 [chemicalbook.com]

- 3. 2-tert-Butyl-5-chloro-isothiazol-3-one | CAS#:850314-47-5 | Chemsrc [chemsrc.com]

- 4. Identification of isothiazolones analogues as potent bactericidal agents against antibiotic resistant CRE and MRSA strains - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Characterization of 2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one (CAS 850314-47-5). Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of available physical data and predicted spectroscopic values to serve as a reference for researchers. Detailed, standardized experimental protocols for obtaining Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data are provided. Furthermore, this guide includes workflow diagrams generated using Graphviz to illustrate the synthesis and analytical characterization processes for this class of compounds.

Introduction

This compound is a heterocyclic compound belonging to the isothiazolone class. The presence of a sulfonyl group (1,1-dioxo), a chlorine atom, and a bulky tert-butyl group suggests its potential utility in various chemical and pharmaceutical applications. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and elucidation of its role in chemical reactions and biological systems. This guide aims to provide a foundational set of data and methodologies to facilitate further research and development involving this compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 850314-47-5 | [1][2] |

| Molecular Formula | C₇H₁₀ClNO₃S | [1][2] |

| Molecular Weight | 223.68 g/mol | [1][2] |

| Appearance | White to yellow solid | [3] |

| Purity | Typically ≥95% | [4] |

| Storage | Inert atmosphere, 2-8°C |

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

Infrared (IR) Spectroscopy

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Amide carbonyl) | 1680 - 1720 | Strong |

| SO₂ (Sulfonyl) - Asymmetric Stretch | 1330 - 1370 | Strong |

| SO₂ (Sulfonyl) - Symmetric Stretch | 1140 - 1180 | Strong |

| C-N Stretch | 1200 - 1350 | Medium |

| C-Cl Stretch | 600 - 800 | Medium-Strong |

| C-H (tert-butyl) Stretch | 2950 - 2990 | Medium |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| C(CH₃)₃ | 1.4 - 1.7 | Singlet | 9H |

| CH | 6.0 - 6.5 | Singlet | 1H |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 160 - 170 |

| C-Cl | 115 - 125 |

| C-SO₂ | 140 - 150 |

| C(CH₃)₃ | 60 - 70 |

| C(CH₃)₃ | 28 - 32 |

Mass Spectrometry (MS)

| Ion | Predicted m/z | Notes |

| [M]+ | 223/225 | Molecular ion peak, showing isotopic pattern for one chlorine atom. |

| [M - C₄H₉]+ | 166/168 | Loss of the tert-butyl group. |

| [M - Cl]+ | 188 | Loss of the chlorine atom. |

| [C₄H₉]+ | 57 | tert-butyl cation. |

Experimental Protocols

The following are detailed, standardized protocols for acquiring the spectroscopic data presented above.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of the solid compound to identify its functional groups.

Methodology:

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with potassium bromide (KBr, ~100 mg) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment is recorded.

-

The KBr pellet containing the sample is placed in the sample holder.

-

The sample spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition for ¹H NMR:

-

The spectrometer is locked onto the deuterium signal of the solvent.

-

The magnetic field is shimmed to achieve homogeneity.

-

A standard one-pulse sequence is used to acquire the ¹H spectrum.

-

Data is processed with Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to TMS.

-

-

Data Acquisition for ¹³C NMR:

-

A proton-decoupled pulse sequence is used to acquire the ¹³C spectrum, resulting in singlets for all carbon atoms.

-

A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

Data processing is similar to that for ¹H NMR.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion of a dilute solution or through a gas or liquid chromatograph.

-

Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used. ESI is often preferred for polar molecules to observe the molecular ion.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended for accurate mass measurements.

-

Data Acquisition:

-

The mass spectrometer is calibrated using a known standard.

-

The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

-

The mass spectrum is recorded, showing the relative abundance of each ion.

-

Workflow and Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the general workflow for the synthesis and analysis of this compound.

Caption: General workflow for the synthesis and spectroscopic analysis.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. While experimental data remains scarce, the predicted values and standardized protocols herein offer a valuable starting point for researchers. The provided workflows offer a logical framework for the synthesis and characterization of this and related compounds. It is anticipated that this guide will stimulate further investigation into the properties and applications of this molecule, leading to the future publication of experimental data that can validate and refine the information presented here.

References

An In-Depth Technical Guide to the ¹H NMR Analysis of 2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of the compound 2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one. This document outlines the predicted spectral data, a standard experimental protocol for acquiring such data, and a visual representation of the molecular structure with corresponding proton assignments. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development who may be working with this or structurally related compounds.

Predicted ¹H NMR Spectral Data

Due to the limited availability of public experimental ¹H NMR data for this compound, the following data has been generated using a validated NMR prediction algorithm. The prediction was performed for a spectrum recorded in deuterated chloroform (CDCl₃).

The predicted ¹H NMR spectrum of this compound is characterized by two distinct signals, corresponding to the two types of protons present in the molecule: the protons of the tert-butyl group and the vinylic proton on the isothiazolone ring.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | 1.63 | Singlet (s) | 9H | Protons of the tert-butyl group [C(CH₃)₃] |

| 2 | 6.45 | Singlet (s) | 1H | Vinylic proton on the isothiazolone ring (=CH) |

The significant downfield shift of the vinylic proton (H-4) to approximately 6.45 ppm is attributed to the deshielding effects of the adjacent electron-withdrawing sulfone group (SO₂) and the chlorine atom. The tert-butyl protons appear as a sharp singlet at around 1.63 ppm, a characteristic chemical shift for this group when attached to a nitrogen atom in a heterocyclic system.[1]

Standard Experimental Protocol for ¹H NMR Spectroscopy

The following provides a detailed methodology for the acquisition of a high-quality ¹H NMR spectrum for a small organic molecule such as this compound.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample of this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is a common choice for its good solubilizing power for a wide range of organic compounds and its single deuterium lock signal.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it appropriately with the sample identification.

2.2. NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may be adjusted based on the specific instrument and sample concentration.

-

Spectrometer Frequency: 400 MHz

-

Nucleus: ¹H

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Number of Scans: 16-64 (depending on sample concentration)

-

Relaxation Delay (d1): 1.0 s

-

Acquisition Time (aq): 4.0 s

-

Spectral Width (sw): 20 ppm (-2 to 18 ppm)

-

Pulse Width (p1): 90° pulse (typically 8-12 µs)

-

Receiver Gain: Optimized for the specific sample

2.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Reference the spectrum by setting the chemical shift of the TMS signal to 0.00 ppm.

-

Integration: Integrate the area under each peak to determine the relative ratio of the protons.

-

Peak Picking: Identify and label the chemical shift of each peak.

Molecular Structure and ¹H NMR Assignments

The following diagram illustrates the chemical structure of this compound with the predicted ¹H NMR chemical shifts assigned to the corresponding protons.

Figure 1. Molecular structure of this compound with predicted ¹H NMR assignments.

Conclusion

References

An In-depth Technical Guide to the 13C NMR Characterization of N-tert-butyl Isothiazolinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiazolinones are a class of heterocyclic compounds widely recognized for their potent antimicrobial properties, finding extensive application as preservatives in various industrial and consumer products. The N-tert-butyl substituted derivatives of isothiazolinone are of particular interest due to the influence of the bulky tert-butyl group on the compound's stability, solubility, and biological activity. Accurate structural elucidation is paramount in the development and quality control of these compounds, and Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands as a powerful, non-destructive analytical technique for this purpose.

This technical guide provides a comprehensive overview of the 13C NMR characterization of N-tert-butyl isothiazolinone derivatives. It details experimental protocols, presents predicted 13C NMR data for a series of these compounds, and visualizes the characterization workflow, serving as a valuable resource for researchers in the fields of synthetic chemistry, materials science, and drug development.

Data Presentation: Predicted 13C NMR Chemical Shifts

Due to a scarcity of published experimental 13C NMR data for simple N-tert-butyl isothiazolinone derivatives, the following table summarizes predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS). These predictions were generated using established NMR prediction software and serve as a reliable guide for spectral interpretation. The predicted values are for spectra recorded in deuterated chloroform (CDCl3).

| Derivative | C3 (C=O) | C4 | C5 | N-C(CH₃)₃ | N-C(CH₃)₃ |

| 2-tert-butylisothiazol-3(2H)-one | ~165.2 | ~122.5 | ~129.8 | ~58.1 | ~28.7 |

| 2-tert-butyl-4-chloroisothiazol-3(2H)-one | ~163.5 | ~125.1 | ~130.5 | ~58.9 | ~28.6 |

| 2-tert-butyl-5-chloroisothiazol-3(2H)-one | ~164.1 | ~123.0 | ~135.2 | ~58.5 | ~28.7 |

| 2-tert-butyl-4,5-dichloroisothiazol-3(2H)-one | ~162.8 | ~127.3 | ~136.0 | ~59.2 | ~28.5 |

Note: These are predicted values and may vary slightly from experimental results.

Experimental Protocols

The following section outlines detailed methodologies for the synthesis of N-tert-butyl isothiazolinone derivatives and their subsequent 13C NMR analysis.

Synthesis of N-tert-butyl isothiazolinone Derivatives

A general and adaptable method for the synthesis of N-substituted isothiazolinone derivatives involves the reaction of N-substituted 3-mercaptopropionamides or N,N'-bis-substituted 3,3'-dithiodipropionamides with a cyclizing agent, such as sulfuryl chloride, often in the absence of a solvent[1].

General Procedure:

-

Amide Formation: React 3-mercaptopropionic acid with thionyl chloride to form the acyl chloride. Subsequently, react the acyl chloride with tert-butylamine to yield N-tert-butyl-3-mercaptopropionamide. For dithio-derivatives, the corresponding 3,3'-dithiodipropionic acid can be used as the starting material.

-

Cyclization: The N-tert-butyl-3-mercaptopropionamide (or its dithio equivalent) is then treated with a stoichiometric amount of sulfuryl chloride. The reaction is typically carried out at room temperature or with gentle heating.

-

Work-up and Purification: Upon completion of the reaction, the crude product is typically washed with water and an appropriate organic solvent. Purification is achieved through recrystallization or column chromatography on silica gel to yield the desired N-tert-butyl isothiazolinone derivative.

13C NMR Spectroscopy Protocol

Sample Preparation:

-

Dissolve 10-50 mg of the purified N-tert-butyl isothiazolinone derivative in approximately 0.5-0.7 mL of deuterated chloroform (CDCl3). Other deuterated solvents such as dimethyl sulfoxide-d6 (DMSO-d6) or acetone-d6 can be used depending on the solubility of the compound.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (for a 400 MHz Spectrometer):

-

Nucleus: 13C

-

Frequency: Approximately 100 MHz

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is typically used to simplify the spectrum and enhance signal-to-noise.

-

Acquisition Time (AQ): 1.0 - 2.0 seconds.

-

Relaxation Delay (D1): 2.0 - 5.0 seconds. A longer delay ensures full relaxation of all carbon nuclei, leading to more accurate integration, although for simple identification, a shorter delay is often sufficient.

-

Spectral Width (SW): 0 - 200 ppm. This range is generally sufficient to cover the chemical shifts of all carbon atoms in the molecule.

-

Number of Scans (NS): 1024 to 4096 scans, or more, depending on the concentration of the sample and the desired signal-to-noise ratio.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Apply baseline correction.

-

Reference the spectrum to the TMS signal at 0.0 ppm.

-

Integrate the peaks to obtain relative peak areas, which can provide information about the number of carbon atoms contributing to each signal.

Visualization of the Characterization Workflow

The following diagram illustrates the logical workflow for the 13C NMR characterization of N-tert-butyl isothiazolinone derivatives, from synthesis to spectral analysis.

Caption: Workflow for the synthesis and 13C NMR characterization of N-tert-butyl isothiazolinone derivatives.

This comprehensive guide provides the necessary tools for researchers to effectively utilize 13C NMR spectroscopy for the characterization of N-tert-butyl isothiazolinone derivatives. The combination of predicted data, detailed experimental protocols, and a clear workflow visualization will aid in the efficient and accurate structural elucidation of this important class of compounds.

References

Unveiling the Molecular Fingerprints: A Technical Guide to the Mass Spectrometry of Chlorinated Isothiazolinone 1,1-Dioxides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of chlorinated isothiazolinone 1,1-dioxides. While direct mass spectral data for these specific compounds is limited in current literature, this guide synthesizes information from the analysis of parent isothiazolinones, structurally related sulfonamides, and degradation product studies to offer a robust framework for their identification and characterization. This document details predicted fragmentation pathways, provides adaptable experimental protocols, and presents quantitative data in a clear, comparative format.

Introduction to Chlorinated Isothiazolinone 1,1-Dioxides

Chlorinated isothiazolinones are a class of potent biocides widely used for microbial control in various industrial and consumer products. Their degradation and transformation in the environment or within biological systems can lead to the formation of various byproducts, including the more oxidized 1,1-dioxide derivatives. Understanding the analytical chemistry of these dioxides is crucial for comprehensive safety and efficacy assessments in drug development and environmental monitoring. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the premier technique for the sensitive and specific detection of these compounds.

Predicted Mass Spectrometric Fragmentation Behavior

The core structure of an isothiazolinone 1,1-dioxide is a cyclic sulfonamide. A well-documented and characteristic fragmentation pathway for sulfonamides is the neutral loss of sulfur dioxide (SO₂), which corresponds to a loss of 64 Daltons. This cleavage of the C-S and N-S bonds within the heterocyclic ring is a dominant fragmentation route.

For a generic chlorinated isothiazolinone 1,1-dioxide, the following fragmentation pathways are anticipated:

-

Loss of SO₂: This is expected to be a primary fragmentation, leading to a significant product ion.

-

Cleavage of the Heterocyclic Ring: Besides the loss of SO₂, other ring cleavages can occur, leading to smaller fragment ions.

-

Loss of Chlorine: The chlorine atom can be lost as a radical or as part of a neutral molecule, particularly under higher collision energies.

-

Loss of Side Chains: Fragmentation of any N-substituents will also contribute to the mass spectrum.

A logical diagram illustrating the predicted fragmentation is presented below.

Caption: Predicted fragmentation of a chlorinated isothiazolinone 1,1-dioxide.

Experimental Protocols for LC-MS/MS Analysis

While specific validated methods for chlorinated isothiazolinone 1,1-dioxides are not published, the following protocols, adapted from established methods for parent isothiazolinones, provide a strong starting point for method development.

Sample Preparation: Solid-Phase Extraction (SPE)

For complex matrices such as environmental water samples or biological fluids, a solid-phase extraction (SPE) cleanup is often necessary to remove interfering substances and concentrate the analytes.

Protocol:

-

Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of deionized water.

-

Loading: Load the aqueous sample (e.g., 100 mL) onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute the analytes with 5 mL of methanol.

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume (e.g., 1 mL) of the initial mobile phase.

Liquid Chromatography (LC) Conditions

Reversed-phase chromatography is typically employed for the separation of isothiazolinones and their derivatives.

| Parameter | Recommended Setting |

| Column | C18 or Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile or methanol |

| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analytes, then return to initial conditions for re-equilibration. |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 30 - 40 °C |

Tandem Mass Spectrometry (MS/MS) Conditions

Electrospray ionization (ESI) in positive ion mode is generally suitable for the analysis of isothiazolinones.

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.0 - 4.0 kV |

| Source Temperature | 120 - 150 °C |

| Desolvation Gas | Nitrogen |

| Desolvation Temp. | 350 - 500 °C |

| Collision Gas | Argon |

The analytical workflow is summarized in the diagram below.

Caption: General workflow for the analysis of chlorinated isothiazolinone 1,1-dioxides.

Quantitative Data and MRM Transitions

Given the absence of analytical standards and published mass spectral data for chlorinated isothiazolinone 1,1-dioxides, the following table provides quantitative data for the parent chlorinated isothiazolinone, 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT), as a reference. These transitions can serve as a starting point for developing methods for the corresponding 1,1-dioxide. For the dioxide, one would monitor the transition corresponding to the loss of SO₂ from the protonated molecule.

Table 1: Reference MRM Transitions for 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Typical) |

| CMIT | 150.0 | 135.0 | 15 |

| CMIT | 150.0 | 87.0 | 25 |

Table 2: Predicted MRM Transitions for a Generic Chlorinated Isothiazolinone 1,1-Dioxide

| Compound | Precursor Ion (m/z) | Predicted Product Ion (m/z) | Predicted Neutral Loss |

| Chlorinated Isothiazolinone 1,1-Dioxide | [M+H]⁺ | [M+H - 64]⁺ | SO₂ |

Formation Pathway of Isothiazolinone 1,1-Dioxides

The 1,1-dioxide derivatives are formed through the oxidation of the sulfur atom in the isothiazolinone ring. This can occur through environmental degradation processes or metabolic pathways.

An In-depth Technical Guide to the Predicted FT-IR Spectrum of 2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one

Disclaimer: An experimental Fourier-Transform Infrared (FT-IR) spectrum for 2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one is not publicly available in the reviewed scientific literature. This guide is therefore based on the predicted characteristic absorption frequencies derived from the compound's functional groups. The provided protocols describe standard methods for acquiring such a spectrum.

Introduction

This compound is a heterocyclic organic compound containing several key functional groups that produce a characteristic infrared spectrum. FT-IR spectroscopy is a powerful, non-destructive analytical technique that measures the absorption of infrared radiation by a molecule's vibrational modes.[1][2] By identifying the frequencies at which a molecule absorbs, researchers can deduce the presence of specific functional groups, making it an indispensable tool for structural elucidation and quality control in chemical synthesis and drug development.

This guide provides a predicted FT-IR absorption profile for this compound based on established group frequency correlations. Furthermore, it offers detailed experimental protocols for acquiring an FT-IR spectrum of a solid sample using both the Potassium Bromide (KBr) pellet and Attenuated Total Reflectance (ATR) techniques.

Predicted FT-IR Spectral Data

The structure of this compound contains a cyclic ketone, a sulfonyl group, a tert-butyl group, and a carbon-chlorine bond. Each of these moieties is associated with characteristic vibrational frequencies.

Chemical Structure:

The predicted FT-IR absorption bands are summarized in the table below.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~2980 - 2870 | Medium-Strong | C-H Asymmetric & Symmetric Stretch | Tert-butyl group (Alkane) |

| ~1780 - 1750 | Strong | C=O Stretch | Five-membered cyclic ketone |

| ~1470 - 1450 | Medium | C-H Bend (Scissoring) | Tert-butyl group (CH₂) |

| ~1390 & ~1365 | Medium | C-H Bend (Rocking) | Tert-butyl group (gem-dimethyl) |

| ~1370 - 1335 | Strong | SO₂ Asymmetric Stretch | Sulfonyl group |

| ~1195 - 1155 | Strong | SO₂ Symmetric Stretch | Sulfonyl group |

| ~850 - 550 | Medium-Strong | C-Cl Stretch | Chloroalkane |

Interpretation of Predicted Spectrum:

-

C-H Stretching (Alkane): The region between 3000 and 2850 cm⁻¹ is characteristic of C-H stretching vibrations from saturated carbons.[1][3] The presence of a tert-butyl group would result in strong absorptions in this area.

-

C=O Stretching (Carbonyl): The carbonyl (C=O) group gives rise to one of the most intense and recognizable bands in an IR spectrum.[3][4] For a five-membered cyclic ketone (a lactam in this case), ring strain typically shifts the absorption to a higher frequency, predicted to be around 1750-1780 cm⁻¹.[5]

-

SO₂ Stretching (Sulfonyl): Sulfonyl groups are characterized by two strong stretching bands corresponding to asymmetric and symmetric vibrations. These are typically found in the 1370-1335 cm⁻¹ and 1195-1155 cm⁻¹ regions, respectively.[6]

-

C-H Bending (Alkane): The bending vibrations of the C-H bonds in the tert-butyl group are expected in the fingerprint region. The characteristic split for a gem-dimethyl group often appears around 1390 cm⁻¹ and 1365 cm⁻¹.[6]

-

C-Cl Stretching: The carbon-chlorine stretching vibration typically appears in the lower frequency "fingerprint" region of the spectrum, generally between 850 and 550 cm⁻¹.[7][8]

Experimental Protocols

For a solid sample such as this compound, two primary methods are recommended for FT-IR analysis: the KBr pellet method (transmission) and the ATR method (reflectance).

This technique involves mixing the solid sample with potassium bromide (KBr) powder and pressing the mixture into a thin, transparent pellet. KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹).[9][10]

Materials and Equipment:

-

FT-IR Spectrometer

-

Agate mortar and pestle

-

Pellet press die set

-

Hydraulic press

-

Spectroscopic grade KBr powder (dried at ~110°C to remove moisture)[11]

-

Sample (~1-2 mg)

-

Spatula and weighing paper

Procedure:

-

Sample Grinding: In an agate mortar, place approximately 1-2 mg of the solid sample. Grind it into a very fine powder to reduce light scattering.[12]

-

Mixing with KBr: Add 100-200 mg of dry, spectroscopic grade KBr powder to the mortar.[12] Mix the sample and KBr thoroughly by gentle grinding for about a minute to ensure the sample is homogeneously dispersed.[13]

-

Loading the Die: Carefully transfer the powder mixture into the pellet die sleeve. Ensure the powder is evenly distributed.

-

Pressing the Pellet: Place the die into a hydraulic press. Apply a force of approximately 8-10 tons for several minutes to form a transparent or translucent pellet.[11][14] Applying a vacuum to the die during pressing can help remove trapped air and moisture, resulting in a clearer pellet.[11][15]

-

Background Spectrum: Acquire a background spectrum using a blank KBr pellet or with an empty sample compartment. This is crucial to correct for atmospheric H₂O and CO₂, as well as any instrumental artifacts.

-

Sample Analysis: Carefully remove the pellet from the die and place it in the spectrometer's sample holder. Acquire the FT-IR spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.[7]

-

Cleaning: Thoroughly clean the mortar, pestle, and die set with a suitable solvent (e.g., acetone or ethanol) and ensure they are completely dry before reuse.

ATR has become a dominant technique for solid and liquid samples due to its simplicity and minimal sample preparation.[10][16] The method involves pressing the sample against a high-refractive-index crystal (commonly diamond or zinc selenide).[17]

Materials and Equipment:

-

FT-IR Spectrometer equipped with an ATR accessory

-

Sample (~1-2 mg)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or ethanol) and soft laboratory wipes

Procedure:

-

Background Spectrum: Before placing the sample, ensure the ATR crystal surface is perfectly clean. With the pressure clamp disengaged, acquire a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere.

-

Sample Application: Place a small amount (~1-2 mg) of the solid sample directly onto the center of the ATR crystal.[18]

-

Applying Pressure: Lower the pressure clamp onto the sample to ensure firm and uniform contact between the sample and the crystal surface.[12][19] Good contact is essential for obtaining a high-quality spectrum.

-

Sample Analysis: Acquire the FT-IR spectrum. As with the KBr method, co-adding multiple scans is standard practice.

-

Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the crystal surface thoroughly with a soft wipe moistened with a suitable solvent like isopropanol.[19] A clean crystal is critical to prevent cross-contamination.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the KBr pellet preparation and analysis workflow.

References

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 3. www1.udel.edu [www1.udel.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. shimadzu.com [shimadzu.com]

- 10. jascoinc.com [jascoinc.com]

- 11. azom.com [azom.com]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. scienceijsar.com [scienceijsar.com]

- 14. m.youtube.com [m.youtube.com]

- 15. pelletpressdiesets.com [pelletpressdiesets.com]

- 16. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 19. agilent.com [agilent.com]

An In-Depth Technical Guide on the Mechanism of Action of Isothiazolinone 1,1-Dioxides

Abstract

Isothiazolinone 1,1-dioxides, a class of compounds structurally based on the saccharin scaffold, function primarily as highly specific enzyme inhibitors. Unlike other isothiazolinones that exhibit broad-spectrum antimicrobial activity through covalent modification of thiols, the 1,1-dioxide derivatives leverage their unique stereoelectronic properties to target the active sites of specific therapeutic enzymes, including serine proteases and carbonic anhydrases. This technical guide provides a detailed exploration of their mechanisms of action against these key enzyme classes. It summarizes quantitative inhibition data, presents detailed experimental protocols for assessing their activity, and provides visualizations of the molecular interactions and inhibitory pathways. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this important class of enzyme inhibitors.

Core Mechanism: From Broad-Spectrum Biocides to Specific Enzyme Inhibitors

The mechanism of action for isothiazolinone derivatives is largely dictated by the oxidation state of the sulfur atom within the heterocyclic ring.

-

Isothiazolinones (Standard Biocides): Compounds like Methylisothiazolinone (MIT) and 1,2-benzisothiazolin-3-one (BIT) act as electrophilic agents.[1] Their antimicrobial and cytotoxic effects stem from the reactive nitrogen-sulfur (N-S) bond, which is susceptible to nucleophilic attack by thiol groups (-SH) present in cysteine residues of various enzymes and proteins.[2][3][4] This interaction forms mixed disulfides, leading to the irreversible inactivation of essential enzymes, disruption of metabolic pathways like respiration and ATP synthesis, and ultimately, cell death.[1][5][6]

-

Isothiazolinone 1,1-Dioxides (Saccharin Derivatives): The oxidation of the sulfur to a sulfone (SO₂) fundamentally alters the molecule's reactivity. These 1,1-dioxides are no longer broad-spectrum thiol-reactive agents but act as specific, often reversible or enzyme-activated, inhibitors of distinct enzyme classes. Their primary therapeutic relevance lies in the inhibition of serine proteases and metalloenzymes like carbonic anhydrases.[7][8]

Inhibition of Serine Proteases

Isothiazolinone 1,1-dioxides, particularly derivatives of saccharin, have been identified as potent inhibitors of serine proteases, with human leukocyte elastase (HLE) being a prominent target.[7][9] HLE is implicated in inflammatory diseases, making its inhibition a key therapeutic strategy.

Mechanism of Inhibition

These compounds function as enzyme-activated inhibitors.[7] The mechanism involves an initial, non-covalent binding of the inhibitor to the enzyme's active site. The catalytic machinery of the protease then initiates a molecular rearrangement of the inhibitor, generating a highly reactive species in situ. This species subsequently forms a stable, covalent bond with the active site serine residue, leading to the inactivation of the enzyme.

Quantitative Data: Serine Protease Inhibition

The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of inhibitor required to reduce enzyme activity by 50%.

| Compound Class | Target Enzyme | IC₅₀ Value | Reference |

| 2-pyridinyl-isothiazol-3(2H)-one 1,1-dioxides | Human Leukocyte Elastase | 3.1 µM | [9] |

Experimental Protocol: Serine Protease Inhibition Assay

This protocol outlines a typical method for determining the inhibitory activity of a compound against a serine protease using a fluorogenic substrate.[10][11]

-

Objective: To measure the IC₅₀ of an isothiazolinone 1,1-dioxide against a target serine protease (e.g., HLE).

-

Principle: The protease cleaves a synthetic peptide substrate, releasing a fluorescent molecule (e.g., 7-Amino-4-methylcoumarin, NHMec). The rate of fluorescence increase is proportional to enzyme activity. An inhibitor will reduce this rate.

-

Materials:

-

Recombinant human leukocyte elastase (HLE).

-

Fluorogenic substrate (e.g., MeO-Succinyl-Ala-Ala-Pro-Val-NHMec).

-

Test inhibitor (dissolved in DMSO).

-

Assay Buffer (e.g., PBS, pH 7.4).

-

96-well black microtiter plates.

-

Fluorescence microplate reader (Excitation ~360 nm, Emission ~460 nm).

-

-

Procedure:

-

Prepare a serial dilution of the test inhibitor in the assay buffer. A typical starting concentration range is 100 µM to 1 nM.

-

In each well of the microplate, add 50 µL of the appropriate inhibitor dilution (or buffer with DMSO for control).

-

Add 25 µL of the HLE solution (at a fixed concentration, e.g., 20 nM) to each well.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding 25 µL of the fluorogenic substrate (at a fixed concentration, e.g., 50 µM) to all wells. The final volume is 100 µL.

-

Immediately place the plate in the reader, pre-warmed to 37°C.

-

Measure the fluorescence intensity kinetically over 30 minutes, with readings every 60 seconds.

-

Calculate the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence curve.

-

Plot the percentage of inhibition [(V₀_control - V₀_inhibitor) / V₀_control] * 100 against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Inhibition of Carbonic Anhydrases

Saccharin and its derivatives are well-documented inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[8][12] They show particular selectivity for tumor-associated isoforms hCA IX and hCA XII, which are validated anticancer targets.[8][13]

Mechanism of Inhibition

The inhibition of CAs by saccharin derivatives is a non-covalent process. The active site of a carbonic anhydrase features a zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule (or hydroxide ion). This zinc-bound water is crucial for the enzyme's catalytic activity of hydrating CO₂. The saccharin-based inhibitor displaces this water molecule and coordinates directly with the zinc ion via its sulfonamide nitrogen atom, effectively blocking the active site and preventing substrate access.[8]

Quantitative Data: Carbonic Anhydrase Inhibition

The inhibitory potency against CAs is measured by the inhibition constant (Kᵢ), which reflects the binding affinity of the inhibitor to the enzyme. Lower Kᵢ values indicate tighter binding and greater potency.

| Compound | Target Isoform | Kᵢ Value | Reference |

| N-(3-methylbut-2-en-1-yl)saccharin | hCA IX | 390 nM | [8] |

| N-(3-methylbut-2-en-1-yl)saccharin | hCA XII | 230 nM | [8] |

| Saccharin (unmodified) | Various CAs | 1 - 10 mM | [12] |

| Saccharin Sulfonamide Derivatives | Various CAs | 1 - 10 nM | [12] |

Experimental Protocol: Fluorescent Thermal Shift Assay (FTSA)

This protocol describes a common method to confirm the binding of an inhibitor to a target enzyme and determine relative binding affinities.[12]

-

Objective: To measure the thermal stabilization of a CA isoform upon binding of an isothiazolinone 1,1-dioxide.

-

Principle: The binding of a ligand (inhibitor) to a protein typically increases its thermal stability. This change can be monitored by measuring the protein's melting temperature (Tₘ). A fluorescent dye, which binds to hydrophobic regions of the protein exposed during unfolding, is used to track the denaturation process. A higher Tₘ in the presence of the inhibitor indicates binding.

-

Materials:

-

Purified CA enzyme (e.g., hCA IX).

-

Test inhibitor (dissolved in DMSO).

-

Assay Buffer (e.g., HEPES, pH 7.5).

-

Fluorescent dye (e.g., SYPRO™ Orange).

-

Quantitative PCR (qPCR) instrument capable of performing a melt curve.

-

-

Procedure:

-

Prepare a solution of the CA enzyme in the assay buffer at a final concentration of ~2 µM.

-

Prepare a working solution of the fluorescent dye (e.g., 5X concentration).

-

In PCR tubes or a 96-well PCR plate, combine the enzyme solution, dye solution, and either the test inhibitor (at various concentrations) or a DMSO control. The final volume is typically 20-25 µL.

-

Seal the plate/tubes and centrifuge briefly to mix the contents.

-

Place the samples in the qPCR instrument.

-

Run a melt curve program: typically, a ramp from 25°C to 95°C with a ramp rate of 1°C/minute, acquiring fluorescence data at each interval.

-

Analyze the data by plotting the negative first derivative of fluorescence with respect to temperature (-dF/dT). The peak of this curve corresponds to the Tₘ.

-

Calculate the change in melting temperature (ΔTₘ = Tₘ_inhibitor - Tₘ_control). A significant positive ΔTₘ confirms binding.

-

Comparison: General Thiol Reactivity of Isothiazolinones

For context, it is crucial to differentiate the targeted mechanisms described above from the broad reactivity of non-oxidized isothiazolinones. Their mechanism is defined by a covalent reaction with cellular thiols.[14][15]

Experimental Protocol: Direct Peptide Reactivity Assay (DPRA)

The DPRA is an in chemico method standardized in OECD Test Guideline 442C to quantify the reactivity of a chemical with thiol-containing peptides, serving as a proxy for its potential to cause skin sensitization by reacting with skin proteins.[16]

-

Objective: To measure the reactivity of an isothiazolinone with synthetic cysteine- and lysine-containing peptides.

-

Principle: The test chemical is incubated with synthetic peptides. The concentration of the remaining, unreacted peptide is then measured using High-Performance Liquid Chromatography (HPLC). The percentage of peptide depletion reflects the chemical's reactivity.

-

Materials:

-

Test chemical (e.g., BIT).

-

Cysteine-containing heptapeptide (Ac-RFAACAA-COOH).

-

Lysine-containing heptapeptide (Ac-RFAAKAA-COOH).

-

Acetonitrile (ACN) and appropriate buffers for HPLC.

-

HPLC system with a UV detector.

-

-

Procedure:

-

Prepare a stock solution of the test chemical (e.g., 100 mM in ACN).[16]

-

Prepare stock solutions of the cysteine and lysine peptides in a suitable buffer.

-

Incubate the test chemical with each peptide solution at a defined ratio (e.g., 1:10 for cysteine, 1:50 for lysine) for 24 hours at 25°C.

-

Prepare reference controls containing only the peptide and solvent.

-

After incubation, quench the reaction and analyze all samples by reverse-phase HPLC.

-

Quantify the peak area of the parent peptide in both the test and reference samples.

-

Calculate the percent peptide depletion for both cysteine and lysine using the formula: [1 - (Peptide Peak Area in Test Sample / Peptide Peak Area in Reference Control)] * 100.

-

The mean depletion is used to classify the reactivity of the compound.

-

Conclusion

Isothiazolinone 1,1-dioxides represent a sophisticated class of enzyme inhibitors whose mechanism of action is fundamentally distinct from their non-oxidized, biocidal counterparts. By targeting the active sites of specific enzymes like serine proteases and carbonic anhydrases through enzyme-activated covalent modification or high-affinity non-covalent binding, they serve as valuable lead compounds in the development of therapies for inflammatory diseases and cancer. Understanding these precise molecular mechanisms, supported by robust quantitative assays, is essential for the rational design of next-generation inhibitors with enhanced potency and selectivity.

References

- 1. researchgate.net [researchgate.net]

- 2. Isothiazolinone - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. chemview.epa.gov [chemview.epa.gov]

- 5. en.chemical-co.com [en.chemical-co.com]

- 6. Disposition of Aerosols of Isothiazolinone-Biocides: BIT, MIT and OIT - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Succinimide and saccharin-based enzyme-activated inhibitors of serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Synthesis and elastase-inhibiting activity of 2-pyridinyl-isothiazol-3(2H)-one 1,1-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]

- 11. Novel inhibitors and activity-based probes targeting serine proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Potency classification of isothiazolinone compounds based on defined approaches of skin sensitization in OECD GL 497 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Application of Defined Approaches to Assess Skin Sensitization Potency of Isothiazolinone Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Inferred Biological Activity of N-tert-butyl Isothiazolinone Dioxides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the inferred biological activities of N-tert-butyl isothiazolinone dioxides. While direct experimental data on this specific class of compounds is limited, this document synthesizes findings from structurally related isothiazolinone dioxides, N-tert-butyl substituted heterocycles, and the broader isothiazolinone family to infer potential therapeutic applications. The primary inferred activities include antiproliferative and anti-inflammatory effects. This guide details the likely mechanisms of action, proposes relevant experimental protocols for future research, and presents quantitative data from analogous compounds to guide drug discovery and development efforts.

Introduction

Isothiazolinones are a well-established class of heterocyclic compounds, widely recognized for their potent antimicrobial properties.[1][2] Their mechanism of action as biocides typically involves the electrophilic sulfur atom of the isothiazolinone ring reacting with nucleophilic residues, particularly thiols, in microbial proteins, leading to the disruption of essential enzymatic functions.[2][3] The oxidation of the sulfur atom to a dioxide significantly alters the electronic properties of the isothiazole ring, potentially modulating its biological activity and opening avenues for new therapeutic applications beyond antimicrobial use.

The incorporation of an N-tert-butyl group can enhance lipophilicity and influence the steric interactions of the molecule with biological targets, which may lead to improved potency and altered selectivity. This guide focuses on the potential biological activities of N-tert-butyl isothiazolinone dioxides, inferring their properties from published data on related compounds.

Inferred Biological Activities

Based on the available literature for structurally similar compounds, two primary biological activities can be inferred for N-tert-butyl isothiazolinone dioxides: antiproliferative and anti-inflammatory.

Antiproliferative Activity

Several studies on isothiazole derivatives and their dioxides have demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines. This suggests that N-tert-butyl isothiazolinone dioxides may also exhibit anticancer properties.

A key study on isothiazoloisoxazole 1,1-dioxides, which are synthesized from isothiazole 1,1-dioxides, revealed low micromolar (µM) activity against the MCF-7 human breast carcinoma cell line.[2][4] Furthermore, various benzo[d]isothiazole derivatives have been shown to inhibit the growth of leukemia cell lines.[5][6] These findings strongly support the inference that the isothiazolinone dioxide scaffold is a viable pharmacophore for the development of novel anticancer agents.

The mechanism of this antiproliferative activity is not yet fully elucidated for isothiazolinone dioxides. However, given the established role of the PI3K/Akt/mTOR signaling pathway in cell growth and survival and its frequent dysregulation in cancer, it is a plausible target for these compounds.[1][7][8][9] Small molecule inhibitors of this pathway are of significant interest in oncology.[1][3][7][9]

Anti-inflammatory Activity

The isothiazole nucleus and related heterocyclic systems are present in a number of compounds with demonstrated anti-inflammatory properties.[10][11][12] For instance, certain thiazolyl and isothiazolyl derivatives have shown in vivo anti-inflammatory activity in carrageenan-induced mouse paw edema assays.[10] A review of 1,2-benzothiazine 1,1-dioxides highlights their potential as anti-inflammatory agents, with mechanisms that can include the inhibition of cyclooxygenase (COX) enzymes.[11][12]

Furthermore, a study on a thiazolidinone derivative bearing a 3,5-di-tert-butyl-4-hydroxyphenyl moiety reported significant anti-inflammatory effects, suggesting that the tert-butyl group is compatible with this activity in related heterocyclic structures. A potential mechanism for the anti-inflammatory action of isothiazolinone derivatives could involve the inhibition of the PI3K-AKT signaling pathway, which is also implicated in inflammatory responses.

Quantitative Data from Structurally Related Compounds

To guide future research and provide a preliminary indication of potential potency, the following table summarizes quantitative biological activity data from compounds structurally related to N-tert-butyl isothiazolinone dioxides. It is important to note that these are not direct data for the topic compounds but serve as a basis for inference.

| Compound Class | Biological Activity | Assay | Cell Line/Model | Result (IC50/GI50) | Reference |

| Isothiazoloisoxazole 1,1-dioxides | Antiproliferative | Not Specified | MCF-7 (Human Breast Carcinoma) | Low µM | [2][4] |

| Benzo[d]isothiazole Hydrazones | Antiproliferative | Not Specified | Leukemia and Solid Tumor Cell Lines | 0.5 - 8.0 µM | [5][6] |

| N-bis(trifluoromethyl)alkyl-N'-thiazolyl Ureas | Antiproliferative | Not Specified | PC-3 (Prostate Cancer) | logGI50 -7.10 | [13] |

| Thiazole-2-acetamide Derivatives | Antiproliferative | MTT Assay | HCT-116, PC-3, MCF-7, MDAMB-231 | GI50 6 - 8 µM | [14] |

| Isatin-based Pyrazolines | Antiproliferative | Not Specified | Leukemia Subpanel | GI50 0.69 - 3.35 µM | [15] |

| 5-ylidene-4-thiazolidinones | Antiproliferative | Not Specified | Various Cancer Cell Lines | GI50 < 0.01 - 0.02 µM | [16] |

| Thiazole-based Derivatives | EGFR Inhibition | Not Specified | Not Applicable | IC50 71 - 76 nM | [17][18] |

| Heterocyclic Indomethacin Analogues | COX-2 Inhibition | In vitro enzyme assay | Not Applicable | IC50 0.34 µM | [19][20] |

Proposed Experimental Protocols

The following are detailed methodologies for key experiments to directly assess the inferred biological activities of N-tert-butyl isothiazolinone dioxides.

Antiproliferative Activity Assessment (MTT Assay)

Objective: To determine the cytotoxic effect of N-tert-butyl isothiazolinone dioxides on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, PC-3, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

N-tert-butyl isothiazolinone dioxide compounds (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the N-tert-butyl isothiazolinone dioxide compounds in culture medium.

-

Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[14][17][21]

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

Objective: To evaluate the in vivo anti-inflammatory effect of N-tert-butyl isothiazolinone dioxides in an acute inflammation model.

Materials:

-

Wistar rats or Swiss albino mice

-

N-tert-butyl isothiazolinone dioxide compounds

-

Carrageenan solution (1% w/v in saline)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Fast the animals overnight with free access to water.

-

Administer the test compounds or vehicle orally or intraperitoneally.

-

After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculate the percentage inhibition of edema for each group compared to the control group.[10][19][20][22][23][24]

Visualizations: Signaling Pathways and Workflows

Inferred Signaling Pathway: PI3K/Akt/mTOR Inhibition

The following diagram illustrates the plausible mechanism of action for the antiproliferative effects of N-tert-butyl isothiazolinone dioxides through the inhibition of the PI3K/Akt/mTOR signaling pathway.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Synthesis, conformation and antiproliferative activity of isothiazoloisoxazole 1,1-dioxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Small-molecule inhibitors of the PI3K signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, conformation and antiproliferative activity of isothiazoloisoxazole 1,1-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ddg-pharmfac.net [ddg-pharmfac.net]

- 6. Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of Akt with small molecules and biologics: historical perspective and current status of the patent landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thiazolyl and isothiazolyl azomethine derivatives with anti-inflammatory and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and anticancer activity of N-bis(trifluoromethyl)alkyl-N'-thiazolyl and N-bis(trifluoromethyl)alkyl-N'-benzothiazolyl ureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]

- 19. Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. everand.com [everand.com]

- 23. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. wjpmr.com [wjpmr.com]

In-depth Technical Guide on 2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one: Elucidating its Potential in Medicinal Chemistry

A comprehensive exploration of the synthesis, chemical characteristics, and prospective therapeutic applications of 2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one for researchers, scientists, and drug development professionals.

Introduction

The isothiazolone scaffold is a prominent heterocyclic motif that has garnered significant attention in the field of medicinal chemistry due to the diverse biological activities exhibited by its derivatives. These activities span a wide spectrum, including antimicrobial, antiviral, and anti-inflammatory properties. This technical guide focuses on a specific, yet lesser-known, derivative: This compound . While extensive research on this particular compound is not widely available in the public domain, this paper aims to consolidate the existing chemical information and extrapolate potential medicinal chemistry applications based on the broader understanding of the isothiazolone class. This guide will serve as a foundational resource for researchers interested in exploring the therapeutic potential of this compound.

Chemical Profile

A clear understanding of the physicochemical properties of a compound is fundamental to any medicinal chemistry endeavor. Below is a summary of the known chemical data for this compound.

| Property | Value |

| IUPAC Name | 2-(tert-butyl)-5-chloro-1,1-dioxo-1,2-thiazinan-3-one |

| CAS Number | 850314-47-5 |

| Molecular Formula | C₇H₁₀ClNO₃S |

| Molecular Weight | 223.68 g/mol |

| Appearance | White to off-white powder |

| Solubility | Information not widely available; likely soluble in organic solvents. |

Synthesis and Manufacturing

While specific, detailed, and publicly available experimental protocols for the synthesis of this compound are scarce, a general synthetic strategy can be conceptualized based on established isothiazolone chemistry. The synthesis would likely involve a multi-step process, potentially starting from a suitable β-ketoester or a related precursor. Key steps would likely include chlorination, cyclization to form the isothiazole ring, N-alkylation with a tert-butyl group, and subsequent oxidation of the sulfur atom to the dioxide form.

A generalized workflow for the synthesis is depicted below. It is important to note that this is a hypothetical pathway and would require experimental validation.

Caption: Hypothetical synthetic workflow for this compound.

Potential Medicinal Chemistry Applications

As an Antimicrobial Agent

Isothiazolinones are well-known for their potent antimicrobial properties. The mechanism of action often involves the disruption of microbial metabolic pathways through the inhibition of key enzymes, particularly those with cysteine residues in their active sites. The electrophilic nature of the isothiazolone ring makes it susceptible to nucleophilic attack by the thiol groups of cysteine, leading to irreversible enzyme inhibition.

The presence of a chlorine atom at the 5-position could enhance the electrophilicity of the ring, potentially leading to increased antimicrobial potency. The tert-butyl group, being bulky, might influence the compound's selectivity for certain microbial enzymes and could also impact its membrane permeability.

Caption: Postulated mechanism of antimicrobial action.

As a Protease Inhibitor

The reactivity of the isothiazolone scaffold towards nucleophiles also suggests its potential as a protease inhibitor. Many proteases, such as cysteine proteases and serine proteases, rely on nucleophilic residues in their active sites for catalysis. The 1,1-dioxo functional group (sulfone) can further enhance the electrophilicity of the carbonyl group in the isothiazolone ring, making it a more potent target for nucleophilic attack by the active site residues of proteases.

The development of selective protease inhibitors is a significant area of drug discovery for various diseases, including viral infections, cancer, and inflammatory disorders. Future research could explore the inhibitory activity of this compound against a panel of proteases to identify potential therapeutic targets.

Caption: Potential mechanism for protease inhibition.

Experimental Protocols for Future Investigation